

Application Notes and Protocols: ML-10 for Imaging Apoptosis in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	ML-10			
Cat. No.:	B609117	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neurons in specific regions of the brain. Apoptosis, or programmed cell death, is a key mechanism contributing to this neuronal loss. The ability to non-invasively image and quantify apoptosis in the living brain is a critical need for understanding disease progression, developing novel therapeutics, and monitoring treatment efficacy. **ML-10** is a small-molecule probe that selectively accumulates in apoptotic cells, making its radiolabeled form, [18F]**ML-10**, a promising positron emission tomography (PET) tracer for in vivo apoptosis imaging.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing **ML-10** in the context of neurodegenerative disease research.

Principle of [18F]ML-10 for Apoptosis Imaging

ML-10 is a low molecular weight compound (206 Da) composed of a malonic acid scaffold.[1] Its selective uptake and retention in apoptotic cells are attributed to alterations in the plasma membrane that occur early in the apoptotic process, even while membrane integrity is maintained.[1] This allows for the differentiation between apoptotic, necrotic, and viable cells.

Once radiolabeled with fluorine-18, [18F]**ML-10** can be detected using PET, providing a quantitative measure of apoptosis in vivo.

Quantitative Data Summary for [18F]ML-10

The following tables summarize key quantitative data for [18F]**ML-10** gathered from various preclinical and clinical studies. This information is crucial for experimental design and data interpretation.

Table 1: Biodistribution of [18F]ML-10 in Normal Rodents

Organ	Peak Uptake (%ID/g) (Time)	Species	Reference
Kidneys	2.7 ± 0.9 (5 min)	Rat	[3]
Brain	~0.03 mGy/MBq (dosimetry)	Rat	
Bone	0.17 ± 0.05 (5 min)	Rat	_
Blood	-	Mouse	

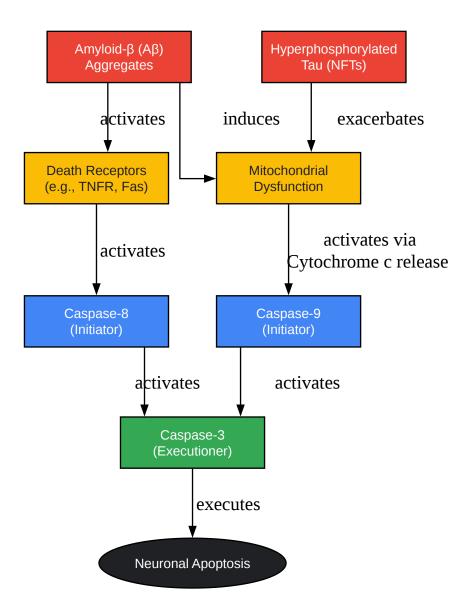
Note: %ID/g denotes the percentage of the injected dose per gram of tissue.

Table 2: Pharmacokinetics and Dosimetry of [18F]ML-10

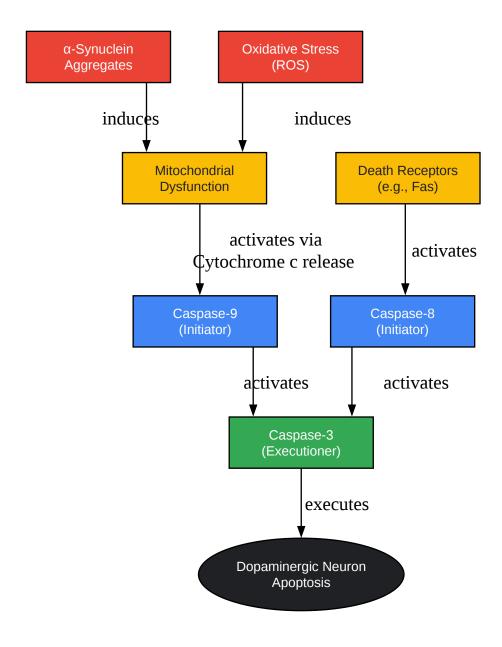
Parameter	Value	Species	Reference
Blood Half-Life	12.86 minutes	Mouse	
Blood Elimination Half-Life	1.3 ± 0.1 hours	Human	
Whole Body Elimination Half-Life	1.1 ± 0.2 hours	Human	
Effective Whole-Body Dose	15.4 ± 3.7 μSv/MBq	Human	
Dose-Limiting Organ	Urinary Bladder	Human	

Table 3: Uptake of [18F]ML-10 in Preclinical Models of

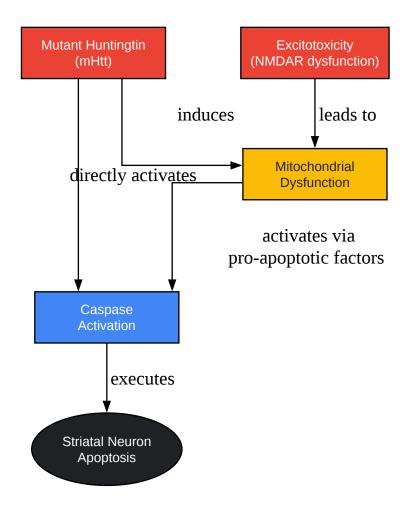
Disease

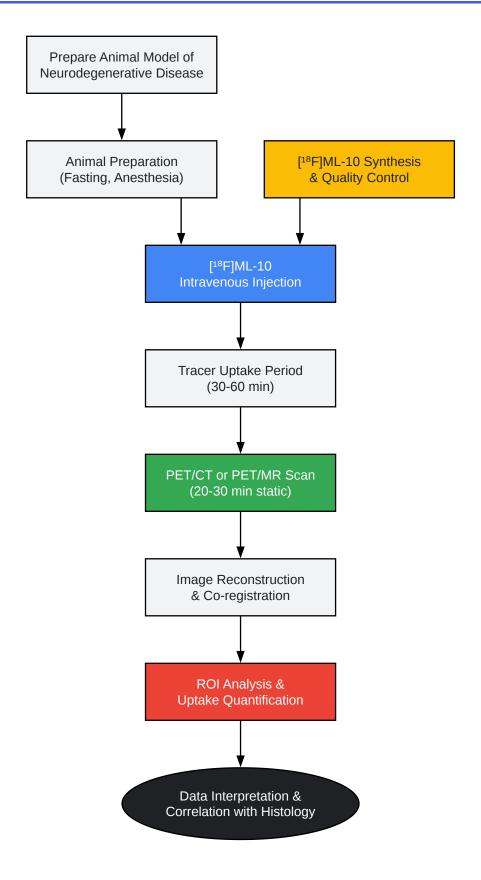

Model	Uptake Metric	Value	Species	Reference
Atherosclerosis (ApoE-/- mice)	Plaque-to- Background Ratio	2.28 ± 0.20 (32 weeks)	Mouse	
Myocardial Infarction	Tumor-to-Muscle Ratio	Positive correlation with apoptosis	Rat	
Cerebral Stroke	Increased uptake in ischemic regions	Correlated with TUNEL staining	Mouse	-
Nasopharyngeal Carcinoma (CNE-2)	Tumor-to-Muscle Ratio	Positive correlation with apoptosis (r=0.926)	Mouse	

Signaling Pathways in Neurodegenerative Diseases


Understanding the underlying apoptotic pathways is crucial for interpreting imaging results. Below are simplified diagrams of key apoptotic signaling pathways implicated in Alzheimer's, Parkinson's, and Huntington's diseases.

Apoptotic Signaling in Alzheimer's Disease





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Interest and Limits of [18F]ML-10 PET Imaging for Early Detection of Response to Conventional Chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: ML-10 for Imaging Apoptosis in Neurodegenerative Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609117#ml-10-for-imaging-apoptosis-in-neurodegenerative-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com